molecular formula C9H5ClN2 B1423623 7-chloro-1H-indole-4-carbonitrile CAS No. 1167056-48-5

7-chloro-1H-indole-4-carbonitrile

Cat. No. B1423623
M. Wt: 176.6 g/mol
InChI Key: UUUAYDLVGICAST-UHFFFAOYSA-N
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Description

“7-chloro-1H-indole-4-carbonitrile” is a chemical compound with the molecular formula C9H5ClN2 . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “7-chloro-1H-indole-4-carbonitrile” consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight of this compound is 176.6 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

7-Chloro-1H-indole-4-carbonitrile serves as a key intermediate in the synthesis of various bioactive compounds. Duan et al. (2011) demonstrated its application in the design and synthesis of benzonaphthyridine derivatives, showing significant anti-intestinal nematode activities in vivo, suggesting its potential in developing new antiparasitic drugs (Duan et al., 2011).

Pharmacological Potentials

The compound has shown promise in pharmacological research, particularly in the development of inhibitors for specific biological targets. Zhou et al. (2020) identified N-arylsulfonyl-indole-2-carboxamide derivatives as potent, selective, and orally bioavailable inhibitors for fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. This highlights the potential of 7-chloro-1H-indole-4-carbonitrile derivatives in treating type 2 diabetes mellitus by modulating glucose metabolism (Zhou et al., 2020).

Antitumor and Anti-inflammatory Applications

The structural modification of indole derivatives, including those related to 7-chloro-1H-indole-4-carbonitrile, has been explored for antitumor and anti-inflammatory activities. Singh et al. (2008) synthesized a series of thiazolyl/oxazolyl formazanyl indoles, showing moderate to good anti-inflammatory activity, which underscores the therapeutic potential of indole derivatives in inflammation and possibly cancer treatment (Singh et al., 2008).

Mechanistic Insights into Xenobiotic Metabolism

Research by Bradfield and Bjeldanes (1987) on the structure-activity relationships of dietary indoles, including derivatives of 7-chloro-1H-indole-4-carbonitrile, has provided insights into how these compounds might modulate xenobiotic metabolism, potentially influencing chemically initiated tumorigenesis. This research sheds light on the broader implications of indole derivatives in modifying the metabolic pathways involved in carcinogenesis (Bradfield & Bjeldanes, 1987).

Safety And Hazards

While specific safety data for “7-chloro-1H-indole-4-carbonitrile” was not found, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis, chemical reactions, and biological applications of “7-chloro-1H-indole-4-carbonitrile”.

properties

IUPAC Name

7-chloro-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUAYDLVGICAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C#N)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H-indole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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